Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is an organic compound with a complex structure that includes a methoxyphenyl group, a sulfanyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate. Finally, the compound is treated with methylamine to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives.
Scientific Research Applications
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfonyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(ethylamino)acetate
Uniqueness
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is unique due to the presence of both a sulfanyl group and a methylamino group, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
828257-79-0 |
---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate |
InChI |
InChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3 |
InChI Key |
FZXHTOACDKCROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.